molecular formula C11H12N2O2 B2924119 (2E)-N-(4-methylphenyl)but-2-enediamide CAS No. 307526-48-3

(2E)-N-(4-methylphenyl)but-2-enediamide

Cat. No. B2924119
CAS RN: 307526-48-3
M. Wt: 204.229
InChI Key: UVQKHZYECKKBBZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(4-methylphenyl)but-2-enediamide, also known as MBDA, is a chemical compound that belongs to the class of organic compounds called benzamides. MBDA has been studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-(4-methylphenyl)but-2-enediamide is not fully understood. However, studies have suggested that (2E)-N-(4-methylphenyl)but-2-enediamide may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. (2E)-N-(4-methylphenyl)but-2-enediamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2E)-N-(4-methylphenyl)but-2-enediamide has been shown to have a number of biochemical and physiological effects. Studies have shown that (2E)-N-(4-methylphenyl)but-2-enediamide can reduce the production of pro-inflammatory cytokines, which are proteins that play a role in inflammation. (2E)-N-(4-methylphenyl)but-2-enediamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

(2E)-N-(4-methylphenyl)but-2-enediamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have anti-cancer and anti-inflammatory properties. However, there are also limitations to the use of (2E)-N-(4-methylphenyl)but-2-enediamide in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.

Future Directions

There are a number of future directions for research on (2E)-N-(4-methylphenyl)but-2-enediamide. One area of research is to further investigate its mechanism of action and how it interacts with specific enzymes and proteins in the body. Another area of research is to explore its potential use in combination with other anti-cancer or anti-inflammatory agents. Additionally, more research is needed to determine the potential side effects of (2E)-N-(4-methylphenyl)but-2-enediamide and its safety for use in humans.

Synthesis Methods

The synthesis of (2E)-N-(4-methylphenyl)but-2-enediamide involves the reaction of 4-methylbenzoyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. This reaction results in the formation of (2E)-N-(4-methylphenyl)but-2-enediamide as a white solid with a melting point of 106-108°C. The purity of (2E)-N-(4-methylphenyl)but-2-enediamide can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

(2E)-N-(4-methylphenyl)but-2-enediamide has been studied for its potential use in various scientific research applications. One of the most promising applications of (2E)-N-(4-methylphenyl)but-2-enediamide is in the field of cancer research. Studies have shown that (2E)-N-(4-methylphenyl)but-2-enediamide has anti-cancer properties and can inhibit the growth of cancer cells. (2E)-N-(4-methylphenyl)but-2-enediamide has also been studied for its potential use as an anti-inflammatory agent, as it can reduce inflammation in the body.

properties

IUPAC Name

(E)-N'-(4-methylphenyl)but-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQKHZYECKKBBZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(p-tolyl)fumaramide

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